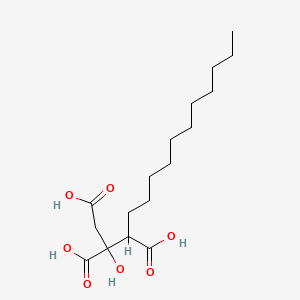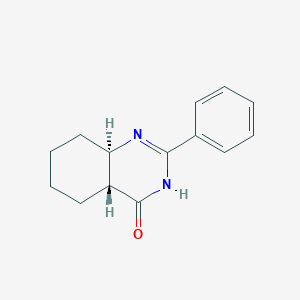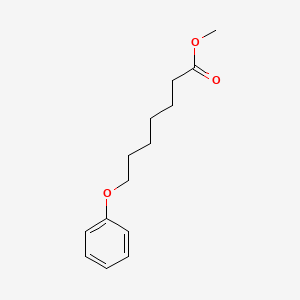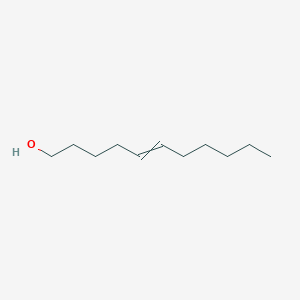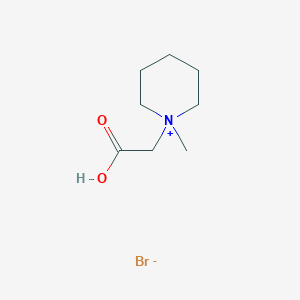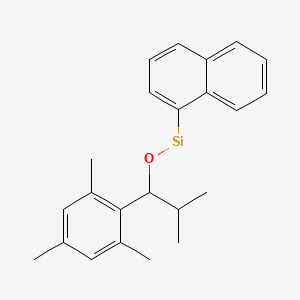![molecular formula C13H18N2O6S B14487229 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine CAS No. 63676-41-5](/img/structure/B14487229.png)
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is a compound with a complex structure that includes an amino acid backbone, a sulfanyl group, and a methoxy-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine typically involves multiple steps, starting from readily available precursors. One common approach is to start with L-tyrosine, which undergoes a series of reactions to introduce the sulfanyl and methoxy groups. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. The methoxy group on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(2-succinyl)-L-cysteine: This compound has a similar sulfanyl group but differs in the structure of the amino acid backbone.
S-2-(Boronoethyl)-L-Cysteine: This compound contains a boronoethyl group instead of a methoxy group.
Uniqueness
3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine is unique due to the combination of its sulfanyl and methoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
63676-41-5 |
|---|---|
Molekularformel |
C13H18N2O6S |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[3-(2-amino-2-carboxyethyl)sulfanyl-4-hydroxy-5-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-21-9-3-6(2-7(14)12(17)18)4-10(11(9)16)22-5-8(15)13(19)20/h3-4,7-8,16H,2,5,14-15H2,1H3,(H,17,18)(H,19,20)/t7-,8?/m0/s1 |
InChI-Schlüssel |
DECNJPHCJKBFLX-JAMMHHFISA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)C[C@@H](C(=O)O)N)SCC(C(=O)O)N)O |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CC(C(=O)O)N)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


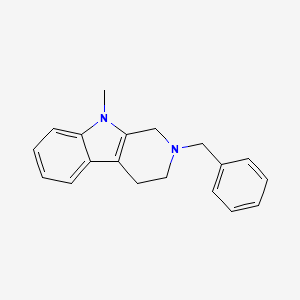
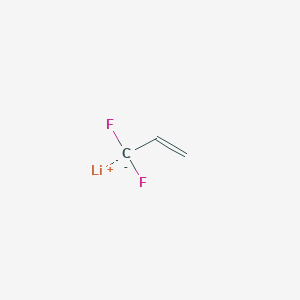
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)

